

An In-depth Technical Guide on the Chemical and Physical Properties of Isopropylamphetamine

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Compound of Interest

Compound Name: Isopropylamphetamine

Cat. No.: B12803118

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **isopropylamphetamine**, a psychostimulant of the substituted amphetamine class. While specific experimental data for some properties of **isopropylamphetamine** are not readily available in published literature, this guide synthesizes known information for closely related amphetamine analogues and outlines detailed experimental protocols for their determination. The document includes a summary of its known pharmacological characteristics, focusing on its mechanism of action which is presumed to be similar to other N-substituted amphetamines, involving interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). Methodologies for key analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also detailed. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical and Physical Properties

Isopropylamphetamine, also known as **N-isopropylamphetamine**, is a structural analogue of amphetamine with an isopropyl group attached to the nitrogen atom.^{[1][2]} This substitution influences its physicochemical and pharmacological properties.

Chemical Identification

Property	Value	Reference
IUPAC Name	1-phenyl-N-(propan-2-yl)propan-2-amine	^[2]
Synonyms	N-isopropylamphetamine	^{[1][2]}
CAS Number	33236-69-0	
Molecular Formula	C ₁₂ H ₁₉ N	^{[1][2]}
Molecular Weight	177.29 g/mol	^{[1][2]}
Canonical SMILES	CC(C)NC(C)CC1=CC=CC=C1	

Physicochemical Data

Quantitative experimental data for several physical properties of **isopropylamphetamine** are not extensively reported. The following table summarizes available data and provides estimates based on related compounds.

Property	Value	Notes	Reference
Boiling Point	60-65 °C at 3 Torr	Experimental value under reduced pressure.	
Melting Point	Not available	As a freebase, it is likely a liquid at room temperature. The hydrochloride salt's melting point is not reported.	
Solubility	Soluble in water and organic solvents	Qualitative description. Quantitative data not available.	
pKa	~9.8-9.9	Estimated based on the pKa of amphetamine. This value indicates it is a weak base.	
logP	Not available	The isopropyl group is expected to increase lipophilicity compared to amphetamine.	[3]

Synthesis

The synthesis of **isopropylamphetamine** can be achieved through several routes common for N-alkylation of amines. Two primary methods include:

- Alkylation of Amphetamine: This involves the reaction of amphetamine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to neutralize the resulting hydrohalic acid.

- **Reductive Amination:** This method utilizes a ketone, phenylacetone (P2P), which is reacted with isopropylamine in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form the secondary amine.

Analytical Methodologies

The analysis of **isopropylamphetamine** typically follows standard procedures for amphetamine-type substances, often requiring derivatization to improve chromatographic performance and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of amphetamines. Derivatization is often employed to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis of **Isopropylamphetamine** (as trifluoroacetyl derivative)

- **Sample Preparation:** To 1 mL of a solution containing **isopropylamphetamine**, add an appropriate internal standard (e.g., amphetamine-d5). Adjust the pH to >10 with a suitable base (e.g., 1M NaOH).
- **Extraction:** Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a solid-phase extraction (SPE) using a suitable sorbent.
- **Derivatization:** Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70°C for 20 minutes.
- **Reconstitution:** Evaporate the derivatization mixture to dryness and reconstitute the residue in 100 µL of ethyl acetate.
- **GC-MS Analysis:**
 - **Column:** 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms).
 - **Carrier Gas:** Helium at a constant flow rate.

- Injection: 1 μ L, splitless mode.
- Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amphetamines and can be used for both qualitative and quantitative purposes. Chiral HPLC can be employed for enantiomeric separation.

Experimental Protocol: HPLC Analysis of **Isopropylamphetamine**

- Sample Preparation: Dissolve the sample containing **isopropylamphetamine** in the mobile phase or a compatible solvent. Filter through a 0.45 μ m syringe filter before injection.
- HPLC System:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0) in a suitable ratio (e.g., 30:70 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of 215 nm.
 - Injection Volume: 10 μ L.
- Quantification: Create a calibration curve using standard solutions of **isopropylamphetamine** of known concentrations.

Pharmacological Properties

The pharmacology of **isopropylamphetamine** is not as extensively studied as that of amphetamine or methamphetamine. However, its structural similarity allows for inferences based on the known structure-activity relationships (SAR) of N-substituted amphetamines.

Mechanism of Action

Like other amphetamines, **isopropylamphetamine** is expected to act as a central nervous system stimulant. Its primary mechanism of action is likely to be the elevation of extracellular levels of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This is achieved through several actions at the presynaptic terminal:

- **Inhibition of Monoamine Reuptake:** Competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
- **Induction of Neurotransmitter Efflux:** Reversal of transporter function, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron.
- **Interaction with TAAR1:** Amphetamines are known to be agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates downstream signaling cascades that further modulate the function of monoamine transporters.

Structure-Activity Relationships

Studies on N-alkylated amphetamines have generally shown that increasing the size of the N-alkyl substituent beyond an ethyl group tends to decrease the stimulant potency and affinity for monoamine transporters.^[4] Therefore, it is anticipated that **isopropylamphetamine** will exhibit lower binding affinities for DAT, NET, and SERT compared to amphetamine and methamphetamine. The larger isopropyl group may sterically hinder the optimal interaction with the transporter binding sites. However, the increased lipophilicity due to the isopropyl group may affect its pharmacokinetic properties, such as its volume of distribution and duration of action.^{[1][2][3]}

Signaling Pathways

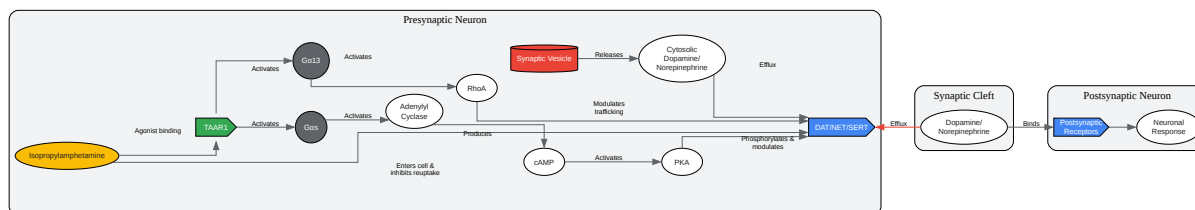
The interaction of amphetamines with TAAR1 is a key aspect of their mechanism of action. Activation of TAAR1 by amphetamines leads to the stimulation of G-proteins, primarily G α s and

Gα13. This initiates two main signaling cascades:

- **PKA Pathway:** Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter, modulating its function.
- **RhoA Pathway:** Gα13 activation leads to the activation of the small GTPase RhoA. The RhoA signaling pathway is involved in cytoskeletal rearrangements and can also influence transporter trafficking and function.

Mandatory Visualizations

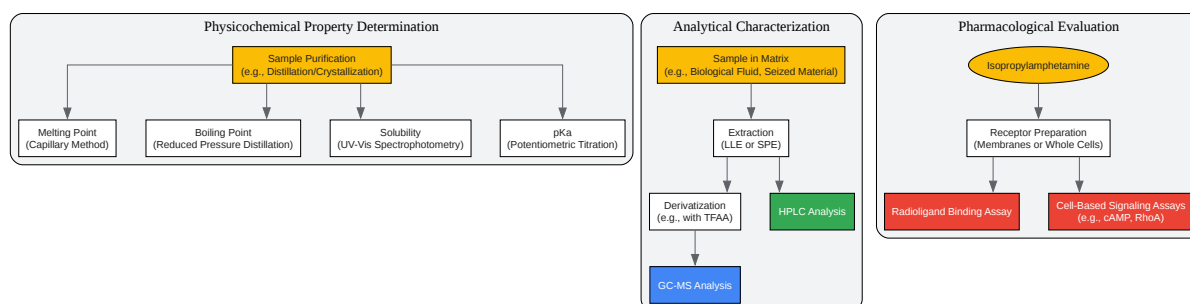
Signaling Pathways



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Caption: Proposed signaling pathway of **isopropylamphetamine** in a monoaminergic neuron.

Experimental Workflows



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Caption: General experimental workflows for the characterization of **isopropylamphetamine**.

Conclusion

Isopropylamphetamine is a member of the substituted amphetamine class with distinct properties influenced by its N-isopropyl substitution. While a comprehensive dataset of its physicochemical and pharmacological properties is not yet fully established in the scientific literature, this guide provides a foundational understanding based on available data and the known characteristics of related compounds. The detailed experimental protocols outlined herein offer a roadmap for researchers to further investigate and quantify the specific properties of **isopropylamphetamine**. Future research should focus on obtaining precise measurements of its physical constants and, most importantly, its binding affinities and functional activities at monoamine transporters and TAAR1 to fully elucidate its pharmacological profile. Such data will be invaluable for a complete understanding of its potential effects and for the development of novel therapeutics.

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